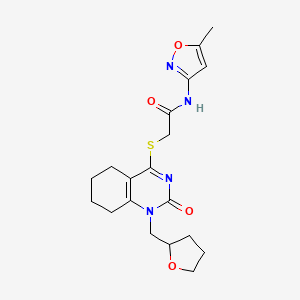

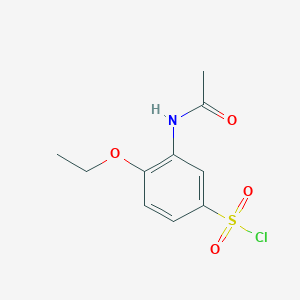

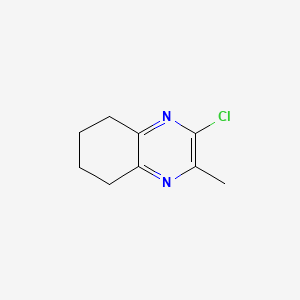

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FMBTA and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

1. Chemiluminescence Detection in High-Performance Liquid Chromatography

- Research Focus: 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), a fluorogenic labelling reagent for amines and amino acids, is preferred for peroxyoxalate chemiluminescence (PO-CL) detection in high-performance liquid chromatography (HPLC). This is crucial for detecting and analyzing amino acids and related compounds at very low concentrations.

- Key Insight: DBD-F enables the sensitive detection of amino acids and epinephrine in HPLC, offering potential for advanced analytical applications in biochemistry and pharmacology.

- Read More - S. Uzu, K. Imai, K. Nakashima, S. Akiyama (1991).

2. Fluorogenic Labeling for In Vivo Analysis of Neurotransmitters

- Research Focus: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic labeling reagent in microdialysis-capillary electrophoresis assays for amino acid neurotransmitters.

- Key Insight: NBD-F allows efficient and sensitive detection of neurotransmitters, such as glutamate and GABA, in living organisms. This application is significant for neuroscience research, particularly in studying neurotransmitter dynamics in vivo.

- Read More - C. Klinker, M. Bowser (2007).

3. Anti-Tumor Properties and Prodrug Development

- Research Focus: The development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles.

- Key Insight: The research indicates the potential of benzothiazoles, specifically fluorine-substituted derivatives, in developing effective anticancer drugs. The study demonstrates the use of amino acid conjugation to overcome limitations posed by drug lipophilicity.

- Read More - T. Bradshaw, M. Bibby, J. Double, et al. (2002).

4. Security Ink Development

- Research Focus: Developing a novel half-cut cruciform molecule for use in security ink applications.

- Key Insight: The molecule demonstrates multi-stimuli response and morphology-dependent fluorochromism, which could be applied in the development of advanced security inks.

- Read More - Xiao-lin Lu, M. Xia (2016).

5. Synthesis for Antimicrobial and Anticancer Screening

- Research Focus: Synthesis of fluorine-substituted sulphonamide benzothiazole derivatives and their evaluation for antimicrobial and anticancer properties.

- Key Insight: This study highlights the potential of these compounds in developing new antimicrobial and anticancer agents, reflecting their significant pharmacological relevance.

- Read More - V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe (2010).

6. Development of Fluorescent Probes

- Research Focus: Designing and synthesizing fluorescent probes for detecting hydrogen sulfide in living cells.

- Key Insight: The probe, incorporating a thiolysis reaction group, offers a significant fluorescence enhancement and low detection limit, demonstrating its effectiveness in biological imaging applications.

- Read More - Yue Wang, Xin Lv, Wei Guo (2017).

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dimethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S2/c1-21-10-6-9-13(7-11(10)22-2)24-15(18-9)20-16-19-14-8(17)4-3-5-12(14)23-16/h3-7H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECUTHLYELDCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)

![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)

![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)

![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)

![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)